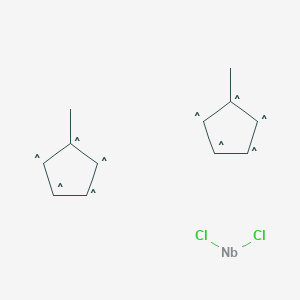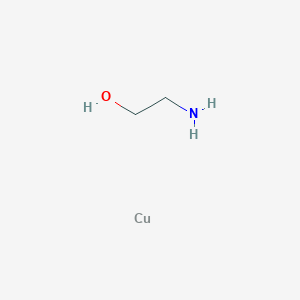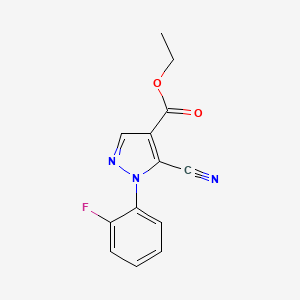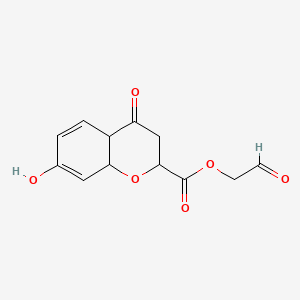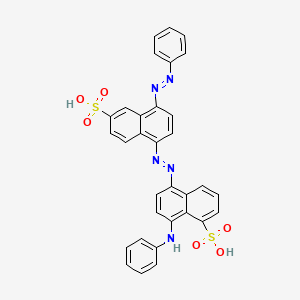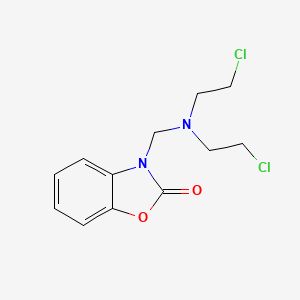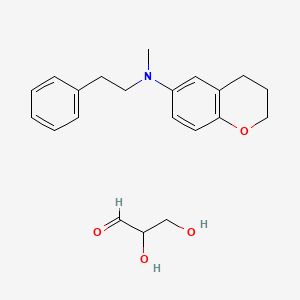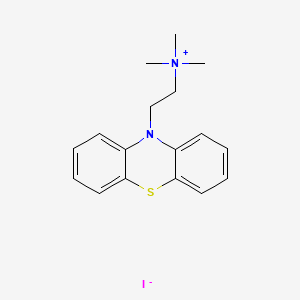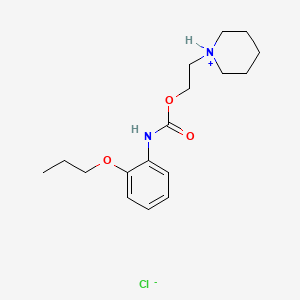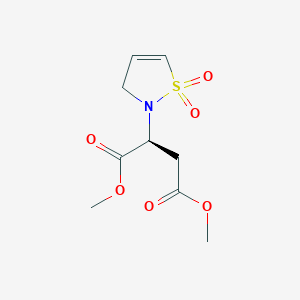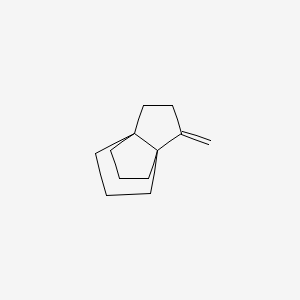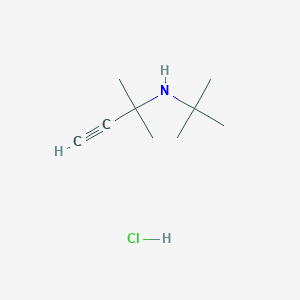
3-tert-Butylamino-3-methyl-1-butyne hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is an organic compound with a unique structure that includes a tert-butylamino group and a methyl group attached to a butyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride typically involves the reaction of 3-methyl-1-butyne with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butylamino-3-methyl-1-butyne hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butylamino-3-methyl-1-butyne hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-butyne: A similar compound with a slightly different structure, used in similar applications.
1-Butyne, 3-methyl: Another related compound with different reactivity and applications.
Uniqueness
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is unique due to the presence of both a tert-butylamino group and a methyl group on the butyne backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
1189-80-6 |
|---|---|
Molekularformel |
C9H18ClN |
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
N-tert-butyl-2-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7-9(5,6)10-8(2,3)4;/h1,10H,2-6H3;1H |
InChI-Schlüssel |
IVMFGZOVVOHYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(C)(C)C#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


